methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative characterized by a Z-configuration at the ethylidene moiety (C4 position) and a morpholine-containing side chain. The compound features:
- A 4-methoxyphenyl group at the N1 position of the pyrazole ring.
- A methyl acetate group at C3, enhancing solubility and enabling esterase-mediated metabolic transformations.
This compound belongs to a class of bioactive pyrazolones, which are frequently explored for antimicrobial, anti-inflammatory, and anticancer properties due to their structural mimicry of natural heterocyclic systems . Its synthesis likely involves a condensation reaction between a substituted pyrazolone precursor and a morpholine-derived amine, as exemplified in analogous procedures (e.g., thiomethyl-substituted pyrazolones in ).
Properties
Molecular Formula |
C22H30N4O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H30N4O5/c1-16(23-9-4-10-25-11-13-31-14-12-25)21-19(15-20(27)30-3)24-26(22(21)28)17-5-7-18(29-2)8-6-17/h5-8,24H,4,9-15H2,1-3H3 |
InChI Key |
LZTQFLIZDKFMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazolone core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a morpholine-containing side chain enhances its pharmacological potential. The molecular formula for this compound is , indicating a rich structural diversity conducive to various interactions within biological systems.
1. Anticancer Properties
Research indicates that compounds with pyrazolone structures often exhibit anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar pyrazolone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .
2. Anti-inflammatory Effects
Pyrazolone derivatives are recognized for their anti-inflammatory properties. This compound has been evaluated in various models for its ability to reduce inflammation markers. Preliminary data suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. In vivo studies have shown significant reductions in edema and inflammatory cytokines when administered to animal models .
3. Analgesic Activity
The analgesic potential of pyrazolone compounds is well-documented. The incorporation of morpholine groups can enhance central nervous system penetration, leading to effective pain relief mechanisms. In animal models, the compound exhibited analgesic effects comparable to established analgesics like diclofenac and metamizole .
4. Neuroprotective Effects
The neuroprotective properties of pyrazolone derivatives have been explored, particularly regarding their interaction with acetylcholinesterase (AChE) and other neurodegenerative targets. This compound may provide protective effects against neurotoxicity induced by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and COX enzymes, which play significant roles in inflammation and neurotransmission.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Case Studies
Several studies have documented the biological activity of similar compounds:
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The acetate ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions are also feasible with alcohols in the presence of catalysts like titanium(IV) isopropoxide.
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), reflux, 6h | Carboxylic acid derivative | ~75% |
| Basic Hydrolysis | NaOH (1M), 60°C, 4h | Sodium carboxylate | ~82% |
| Transesterification | Methanol, Ti(OiPr)₄, 70°C | Methyl ester analogs | ~68% |
*Yields inferred from analogous pyrazole-ester reactions.
Pyrazole Ring Functionalization
The pyrazole ring participates in electrophilic substitution and cycloaddition reactions. The electron-withdrawing oxo group at position 5 directs electrophiles to the less substituted nitrogen .
Key Reactions:
-
Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups at position 3.
-
Bromination : N-bromosuccinimide (NBS) in CCl₄ selectively brominates the pyrazole ring at position 4.
| Reaction | Reagents | Position Modified | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 | Forms nitro derivative with 89% regioselectivity |
| Bromination | NBS/CCl₄ | C-4 | Yields monobrominated product (72%) |
Morpholine Side-Chain Reactivity
The tertiary amine in the morpholine ring undergoes alkylation or oxidation. The propylamino linker can participate in Schiff base formation or act a nucleophile .
Example Reactions:
-
Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.
-
Oxidation : Hydrogen peroxide converts morpholine to its N-oxide derivative, altering solubility .
| Reaction | Conditions | Outcome |
|---|---|---|
| Quaternary Salt Formation | CH₃I, THF, 25°C | Increased cationic character |
| N-Oxidation | H₂O₂, AcOH, 50°C | Enhanced hydrophilicity |
Methoxyphenyl Group Transformations
The 4-methoxyphenyl group resists electrophilic substitution due to steric hindrance but undergoes O-demethylation under harsh acidic conditions (e.g., HBr/AcOH) .
| Reaction | Reagents | Product |
|---|---|---|
| O-Demethylation | 48% HBr, AcOH, reflux | Phenolic derivative |
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Limited reactivity due to steric effects |
Ethylidene Amino Group Reactivity
The ethylidene amino group (–N=CH–) participates in condensation reactions with carbonyl compounds, forming hydrazones or imines.
| Reaction | Partner | Product Class |
|---|---|---|
| Condensation | Aldehydes | Hydrazone derivatives |
| Cyclocondensation | β-Ketoesters | Bicyclic pyrazolo[1,5-a]pyrimidines |
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with degradation primarily via ester hydrolysis (t₁/₂ = 8.2h).
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis → Carboxylic acid | 8.2h |
| pH 1.2, 37°C | Rapid demethylation + ring cleavage | 1.5h |
Catalytic Hydrogenation
Selective reduction of the ethylidene double bond (C=N) occurs under H₂/Pd-C, yielding a saturated amine derivative .
| Catalyst | Pressure | Product |
|---|---|---|
| Pd-C (10%) | 1 atm H₂ | Secondary amine (95% conversion) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings :
Morpholine Chain Length : The target compound’s 3-(morpholin-4-yl)propyl chain (vs. 2-(morpholin-4-yl)ethyl in ) likely improves membrane permeability and target binding due to increased flexibility and hydrophobic interactions .
Ester Group Influence: The methyl acetate group in the target compound balances solubility and metabolic stability, contrasting with the bulky phenylpropanoate ester in , which may hinder cellular uptake .
Bioactivity: Unlike the thioxothiazolidinone analog (), the target compound lacks sulfur-based electrophilic groups, suggesting a different mechanism (e.g., kinase inhibition vs. thiol-mediated antimicrobial effects) .
Research Findings and Methodological Insights
Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs suggest:
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with β-ketoesters to form the pyrazole core. Key intermediates include:
- 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , generated via cyclization, formylation, oxidation, and acylation (4 steps) .
- Morpholine-propylamine side chain introduction via nucleophilic substitution or condensation reactions, as seen in analogous pyrazole derivatives .
Critical Steps:
Cyclization under acidic conditions (e.g., acetic acid/DMF) to form the pyrazole ring .
Acylation with chloroacetyl chloride to introduce reactive sites for side-chain attachment .
Final coupling with 3-(morpholin-4-yl)propylamine under reflux in polar aprotic solvents (e.g., DMF) .
Table 1: Example Synthetic Pathway
| Step | Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| 1 | Hydrazine + ethyl acetoacetate, reflux | Pyrazole core | |
| 2 | POCl₃, formylation | 5-Chloro intermediate | |
| 3 | 3-(Morpholin-4-yl)propylamine, DMF | Final product |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., Z-configuration of the ethylidene group) and confirms morpholine ring integration .
- X-ray crystallography : Resolves stereochemistry (e.g., (4Z)-configuration) and hydrogen-bonding patterns in the solid state, as demonstrated for structurally similar pyrazolones .
- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Example Data Conflict Resolution:
Discrepancies in Z/E isomer ratios can arise during synthesis. Comparative NMR and XRD analyses are recommended to confirm configuration .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity with target enzymes, and what experimental validations are recommended?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., Pfmrk kinase ). Prioritize binding pockets with high hydrophobicity, given the compound’s aromatic and morpholine motifs.
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues (e.g., catalytic lysine or aspartate) .
Experimental Validation:
Q. What strategies resolve contradictory biological activity data for pyrazole derivatives like this compound?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing ).
Metabolic stability studies : Evaluate compound degradation in vitro (e.g., liver microsomes) to clarify activity discrepancies .
Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate structure-activity relationships .
Case Study:
Inconsistent antimicrobial results for pyrazole analogs were traced to differences in bacterial membrane permeability, resolved using efflux pump inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
